Cas no 90772-61-5 ((2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid)

(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-methylcinnamic acid
- (2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid
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- インチ: 1S/C10H9BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
- InChIKey: VBVPINUOAHAHPD-HWKANZROSA-N
- SMILES: BrC1C=CC(C)=C(/C=C/C(=O)O)C=1
計算された属性
- 精确分子量: 239.97859g/mol
- 同位素质量: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 37.3
(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897825-1.0g |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 1.0g |
$728.0 | 2023-07-10 | ||
Enamine | EN300-1897825-0.5g |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 0.5g |
$699.0 | 2023-07-10 | ||
Enamine | EN300-1897825-5.0g |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 5.0g |
$2110.0 | 2023-07-10 | ||
Enamine | EN300-1897825-10.0g |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 10.0g |
$3131.0 | 2023-07-10 | ||
Enamine | EN300-1897825-1000mg |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 1000mg |
$485.0 | 2023-09-29 | ||
Enamine | EN300-1897825-0.05g |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 0.05g |
$612.0 | 2023-07-10 | ||
Enamine | EN300-1456984-0.5g |
(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1456984-5.0g |
(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 5.0g |
$3147.0 | 2023-07-10 | ||
Enamine | EN300-1456984-2.5g |
(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1897825-500mg |
3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
90772-61-5 | 500mg |
$465.0 | 2023-09-29 |
(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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8. Caper tea
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
(2E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acidに関する追加情報
5-Bromo-2-Methylcinnamic Acid: A Comprehensive Overview
5-Bromo-2-Methylcinnamic Acid (CAS No. 90772-61-5) is a valuable organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, characterized by its brominated aromatic structure, exhibits unique properties that make it a versatile building block in various research and industrial applications. Recent advancements in synthetic methodologies and its utilization in drug discovery have further underscored its importance in modern chemical research.
The molecular structure of 5-Bromo-2-Methylcinnamic Acid comprises a cinnamic acid backbone with a bromine substituent at the 5-position and a methyl group at the 2-position. This substitution pattern not only influences its physical properties but also plays a crucial role in its reactivity and biological activity. The compound's ability to participate in various chemical transformations, such as coupling reactions and cyclizations, has made it a key intermediate in the synthesis of complex molecules.
Recent studies have highlighted the potential of 5-Bromo-2-Methylcinnamic Acid in drug development, particularly in the design of anti-inflammatory and anticancer agents. Researchers have explored its ability to modulate cellular pathways, such as the NF-κB pathway, which is implicated in inflammation and cancer progression. The compound's bromine substituent has been shown to enhance its bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic interventions.
In addition to its pharmacological applications, 5-Bromo-2-Methylcinnamic Acid has found utility in materials science. Its aromatic structure and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and stimuli-responsive polymers. Recent breakthroughs in this area have demonstrated its potential in creating materials with tailored electronic properties, which could revolutionize the field of flexible electronics.
The synthesis of 5-Bromo-2-Methylcinnamic Acid has also been optimized through innovative methodologies. Traditional approaches involving Friedel-Crafts acylation have been complemented by more efficient routes, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved yield and purity but also reduced the environmental footprint of its production process.
Moreover, the compound's role as a precursor in natural product synthesis has been extensively studied. Its ability to undergo regioselective reactions has enabled chemists to construct complex natural product frameworks with high precision. This has significant implications for the development of novel bioactive compounds inspired by nature.
In conclusion, 5-Bromo-2-Methylcinnamic Acid (CAS No. 90772-61-5) stands as a testament to the versatility and potential of small organic molecules in driving scientific innovation. With ongoing research uncovering new applications and improving synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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